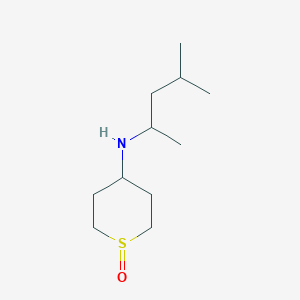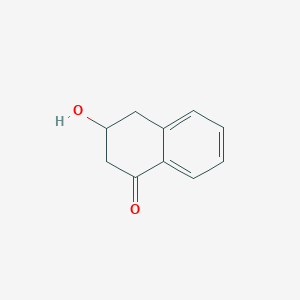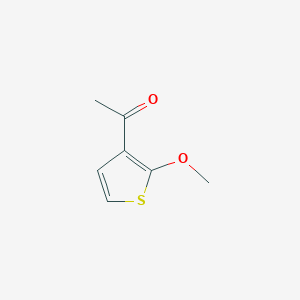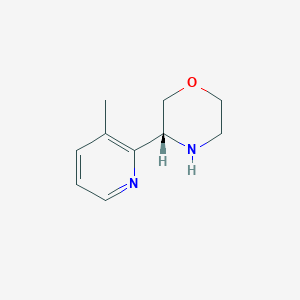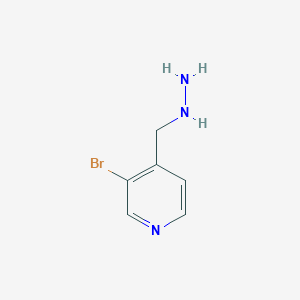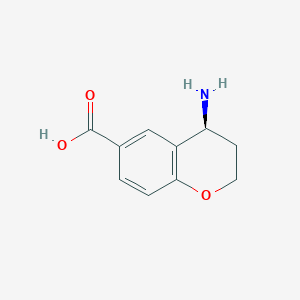
(S)-4-aminochromane-6-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-aminochromane-6-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a chromane ring system, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of an amino group and a carboxylic acid group makes it a versatile molecule for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-aminochromane-6-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromane derivative.
Amination: Introduction of the amino group at the 4-position of the chromane ring. This can be achieved through nucleophilic substitution reactions using reagents like ammonia or amines.
Carboxylation: Introduction of the carboxylic acid group at the 6-position. This step often involves carboxylation reactions using carbon dioxide or carboxylating agents.
Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved through chiral chromatography or the use of chiral resolving agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-aminochromane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-4-aminochromane-6-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders.
Industry: Utilized in the development of novel materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of (S)-4-aminochromane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-aminochromane-6-carboxylic acid hydrochloride: The enantiomer of the (S)-form, with different biological activity.
4-aminochromane-6-carboxylic acid: The non-chiral form, lacking the specific stereochemistry of the (S)-enantiomer.
Chromane derivatives: Compounds with similar chromane ring structures but different functional groups.
Uniqueness
(S)-4-aminochromane-6-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and other chromane derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
(4S)-4-amino-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5,8H,3-4,11H2,(H,12,13)/t8-/m0/s1 |
Clé InChI |
WCHNXUHUVRIZIC-QMMMGPOBSA-N |
SMILES isomérique |
C1COC2=C([C@H]1N)C=C(C=C2)C(=O)O |
SMILES canonique |
C1COC2=C(C1N)C=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


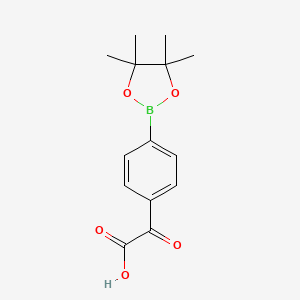

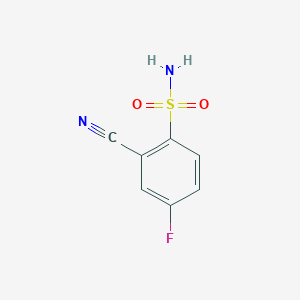
![2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12963270.png)
![2-(Chloromethyl)-7-methylbenzo[d]thiazole](/img/structure/B12963272.png)
![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)
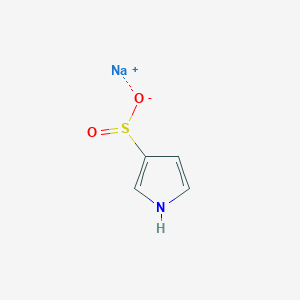
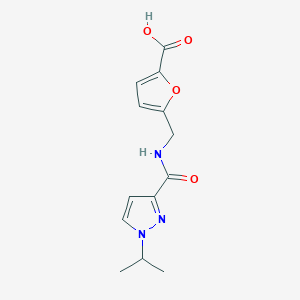
![(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12963300.png)
